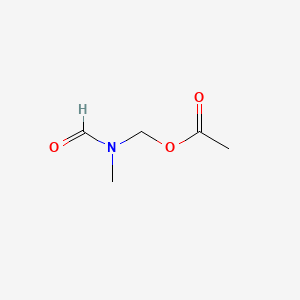
H-Gly-Arg-NH₂ 2 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Arg-NH₂ 2 HCl, also known as Glycyl-L-arginine hydrochloride, is an amino acid derivative used in scientific research and laboratory experiments. It is a white, crystalline, water-soluble powder with a molecular weight of 347.9 g/mol. This compound is a zwitterionic compound, meaning it has both a positive and a negative charge. It is commonly used in biochemistry and molecular biology as a substrate and a reagent, and is also used in the synthesis of peptides.
Applications De Recherche Scientifique
H-Gly-Arg-NH₂ 2 HCl is used in scientific research as a substrate for the synthesis of peptides, as a reagent in the synthesis of peptides and proteins, and as a substrate for enzyme assays. It is also used in the synthesis of inhibitors of proteases, and in the study of peptide-protein interactions.
Mécanisme D'action
H-Gly-Arg-NH₂ 2 HCl is a zwitterionic compound, meaning it has both a positive and a negative charge. This allows it to interact with other molecules in biological systems, and it can act as an inhibitor of proteases. It can also act as a substrate for the synthesis of peptides, and it can interact with proteins to form complexes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the action of proteases, which are enzymes that break down proteins. It has also been shown to interact with proteins to form complexes, and it can act as a substrate for the synthesis of peptides.
Avantages Et Limitations Des Expériences En Laboratoire
H-Gly-Arg-NH₂ 2 HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It also has a high solubility in water, which makes it easy to use in aqueous solutions. However, it is not very stable, and it can degrade over time.
Orientations Futures
H-Gly-Arg-NH₂ 2 HCl has potential for use in a variety of scientific research applications. It could be used to study the structure and function of proteins, as well as to synthesize inhibitors of proteases. It could also be used to study peptide-protein interactions, and to synthesize peptides for use in drug design. Additionally, it could be used to study the role of zwitterionic compounds in biological systems.
Méthodes De Synthèse
H-Gly-Arg-NH₂ 2 HCl is synthesized by the reaction of L-arginine and glycine in the presence of hydrochloric acid. The reaction is carried out at room temperature and requires a stoichiometric amount of HCl. The reaction is complete after 10 minutes, and the product is isolated by filtration.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O2.2ClH/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12;;/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUKZZVYAPGQQL-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)







